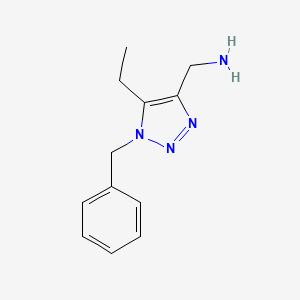

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Overview

Description

Mechanism of Action

Target of Action

The primary target of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, stabilizing these ions in the reaction environment . This stabilization enhances the catalytic effect of copper ions in certain chemical reactions .

Mode of Action

This compound interacts with its targets (copper ions) by forming a complex with them. This interaction stabilizes the copper ions, preventing their disproportionation and oxidation . This stabilization keeps the copper ions accessible for chemical reactions .

Biochemical Pathways

It’s known that the compound enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition . This suggests that the compound may play a role in reactions involving these substances.

Result of Action

The primary result of the action of this compound is the stabilization of copper ions and the enhancement of their catalytic effect in the azide-acetylene cycloaddition . This can facilitate certain chemical reactions, potentially leading to various molecular and cellular effects.

Action Environment

The action of this compound is influenced by the reaction environment. The compound has shown promising results in stabilizing copper ions without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of oxygen and moisture in the environment.

Advantages and Limitations for Lab Experiments

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and its ability to form hydrogen bonds and coordination bonds with other molecules. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound has some limitations, including its instability in air and light, and its susceptibility to hydrolysis.

Future Directions

The potential future directions for research involving (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine include further investigation of its mechanism of action, further exploration of its biochemical and physiological effects, further exploration of its applications in organic synthesis, further exploration of its applications in catalysis, and further exploration of its applications in sensing. Additionally, further research could be conducted on its potential applications in drug development, its potential applications in materials science, and its potential applications in energy storage.

Scientific Research Applications

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for the synthesis of organic compounds, and as a ligand for metal complexes. This compound has also been used as a synthetic intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, this compound has been used as a ligand for metal complexes, which are useful for catalysis, sensing, and other applications.

Biochemical Analysis

Biochemical Properties

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction suggests that this compound could be a potential candidate for anticancer therapies, as it can disrupt the mitotic process in rapidly dividing cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by triggering cell cycle arrest at the sub-G1 and G2/M phases . Additionally, it has been observed to alter gene expression patterns, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Furthermore, the compound can modulate enzyme activity, either inhibiting or activating specific enzymes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic or adverse effects may occur, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites, potentially leading to metabolic dysregulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns determine the compound’s interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name |

(1-benzyl-5-ethyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLAUCHPPXXLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

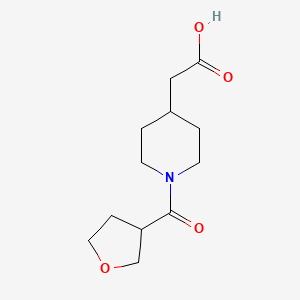

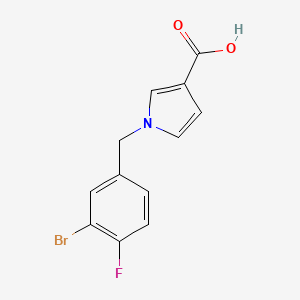

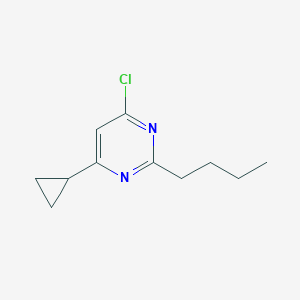

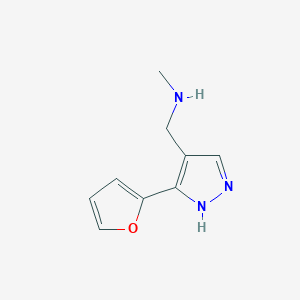

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Pyridin-4-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470117.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470118.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470119.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470121.png)

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470123.png)

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclopropanamine](/img/structure/B1470125.png)

![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1470127.png)

![Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470128.png)